![molecular formula C17H17ClN2O4 B5564235 methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B5564235.png)
methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate, also known as MCG, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it an interesting subject of study for researchers in the field of pharmacology and medicine. In
Scientific Research Applications
Photopolymerization Applications
A study by Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, demonstrating its decomposition under UV irradiation to generate corresponding radicals. This compound facilitates nitroxide-mediated photopolymerization, showcasing a potential application in developing advanced polymer materials (Guillaneuf et al., 2010).
Antimicrobial Activity
Bektaş et al. (2010) synthesized novel triazole derivatives from ester ethoxycarbonylhydrazones, which were found to possess moderate to good antimicrobial activities. This indicates the compound's potential as a framework for designing new antimicrobial agents (Bektaş et al., 2010).
Liquid Crystalline Behavior
Al-Obaidy et al. (2021) explored the synthesis of Schiff bases bearing ester linkage and their liquid crystalline behaviors, revealing that these compounds exhibit nematic and smectic mesophases. This research highlights the compound's application in liquid crystal technology (Al-Obaidy et al., 2021).
Phase Transition and Computational Investigations
Alamro et al. (2021) designed and investigated the mesomorphic properties of laterally di-substituted derivatives, revealing insights into molecular packing, geometrical, and thermal parameters. These findings could inform the design of materials with tailored phase transition properties (Alamro et al., 2021).
Tubulin Polymerization Inhibition
Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a tubulin polymerization inhibitor, providing a potential avenue for anticancer drug development (Minegishi et al., 2015).
Hyperbranched Aromatic Polyamide Synthesis
Yang et al. (1999) reported the thermal polymerization of a related compound to produce hyperbranched aromatic polyamide, applicable in various material science fields due to its solubility and molecular weight characteristics (Yang et al., 1999).
properties
IUPAC Name |
methyl 4-[[2-(5-chloro-2-methoxyanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-15-8-5-12(18)9-14(15)19-10-16(21)20-13-6-3-11(4-7-13)17(22)24-2/h3-9,19H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHLXKVLWQBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[N-(5-chloro-2-methoxyphenyl)glycyl]amino}benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.